Cas no 58849-86-8 (3,25-Methano-1H-4-benzazacyclotricosine-14-carboxylicacid,4,5,10,11,12,13,14,15,16,17,18,21-dodecahydro-11,13,15,17,18,22,24-heptahydroxy-2,6,10,12,16,18,20,23-octamethyl-1,5,21,26-tetraoxo-,methyl ester, stereoisomer)

3,25-Methano-1H-4-benzazacyclotricosine-14-carboxylicacid,4,5,10,11,12,13,14,15,16,17,18,21-dodecahydro-11,13,15,17,18,22,24-heptahydroxy-2,6,10,12,16,18,20,23-octamethyl-1,5,21,26-tetraoxo-,methyl ester, stereoisomer structure
58849-86-8 structure
Nome del prodotto:3,25-Methano-1H-4-benzazacyclotricosine-14-carboxylicacid,4,5,10,11,12,13,14,15,16,17,18,21-dodecahydro-11,13,15,17,18,22,24-heptahydroxy-2,6,10,12,16,18,20,23-octamethyl-1,5,21,26-tetraoxo-,methyl ester, stereoisomer
Numero CAS:58849-86-8
MF:C37H47NO13
MW:713.767992258072
CID:377670
PubChem ID:6438521

3,25-Methano-1H-4-benzazacyclotricosine-14-carboxylicacid,4,5,10,11,12,13,14,15,16,17,18,21-dodecahydro-11,13,15,17,18,22,24-heptahydroxy-2,6,10,12,16,18,20,23-octamethyl-1,5,21,26-tetraoxo-,methyl ester, stereoisomer Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,25-Methano-1H-4-benzazacyclotricosine-14-carboxylicacid,4,5,10,11,12,13,14,15,16,17,18,21-dodecahydro-11,13,15,17,18,22,24-heptahydroxy-2,6,10,12,16,18,20,23-octamethyl-1,5,21,26-tetraoxo-,methyl ester, stereoisomer
    • LogP
    • 3,25-Methano-1H-4-benzazacyclotricosine-14-carboxylicacid,4,5,10,11,12,13,14,15,16,17,18,21-dodecahydro-11,13,15,17,18,22,24-
    • 3,25-Methano-1H-4-benzazacyclotricosine-14-carboxylicacid,4,5,10,11,12,13,14,15,16,17,18,21-dodecahydro-11,13,15,17,18,22,24-heptahydroxy-2,6,10,12,16,18,20,23-octamethyl-1,5,21,26-tetraoxo-,methyl es
    • Damavaricin C
    • Protostreptovaricin I, 10-demethyl-14,21-dihydroxy-10-(methoxycarbonyl)-
    • 58849-86-8
    • methyl (7Z,18E,20Z)-2,4,9,10,12,14,16-heptahydroxy-3,7,9,11,15,17,21,25-octamethyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-13-carboxylate
    • Inchi: InChI=1S/C37H47NO13/c1-14-11-10-12-15(2)35(48)38-25-17(4)28(41)21-22(29(42)19(6)30(43)23(21)33(25)46)27(40)16(3)13-37(8,50)34(47)20(7)32(45)24(36(49)51-9)31(44)18(5)26(14)39/h10-14,18,20,24,26,31-32,34,39,42-45,47,50H,1-9H3,(H,38,48)/b11-10+,15-12-,16-13-
    • Chiave InChI: JJOHNICSOMSGDB-POFLQIOTSA-N
    • Sorrisi: CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)C)C

Proprietà calcolate

  • Massa esatta: 713.304741
  • Massa monoisotopica: 713.304741
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 51
  • Conta legami ruotabili: 2
  • Complessità: 1530
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 9
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 248

Proprietà sperimentali

  • Densità: 1.4
  • Punto di ebollizione: 963.5°C at 760 mmHg
  • Punto di infiammabilità: 536.5°C
  • Indice di rifrazione: 1.631

3,25-Methano-1H-4-benzazacyclotricosine-14-carboxylicacid,4,5,10,11,12,13,14,15,16,17,18,21-dodecahydro-11,13,15,17,18,22,24-heptahydroxy-2,6,10,12,16,18,20,23-octamethyl-1,5,21,26-tetraoxo-,methyl ester, stereoisomer Letteratura correlata

Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.